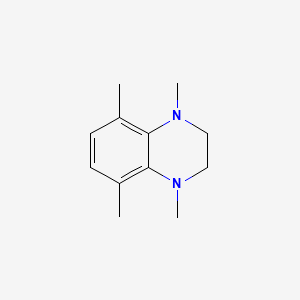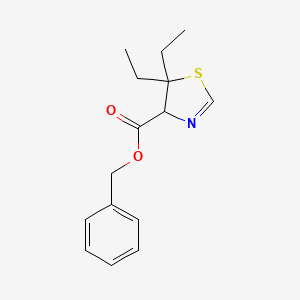
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered rings with sulfur and nitrogen atoms at positions 1 and 3, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its thiazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Thiazole-containing compounds have shown activity against various diseases, including cancer, bacterial infections, and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler analog with a similar ring structure.
Benzyl thiazole: Lacks the diethyl and carboxylate groups.
5,5-Diethyl-2-thiazoline: A related compound with a similar substitution pattern.
Uniqueness
Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
69604-86-0 |
|---|---|
Fórmula molecular |
C15H19NO2S |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
benzyl 5,5-diethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19NO2S/c1-3-15(4-2)13(16-11-19-15)14(17)18-10-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
Clave InChI |
ARIXDNSIEYGVGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(N=CS1)C(=O)OCC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
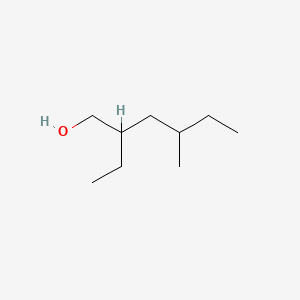

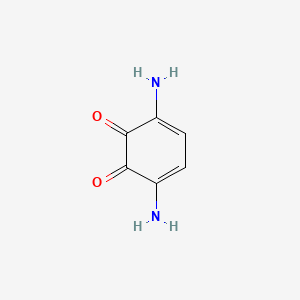
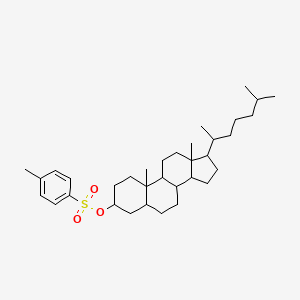
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
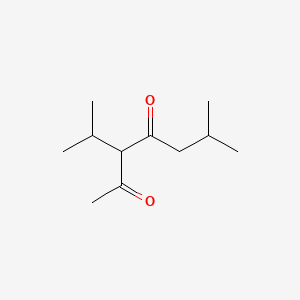

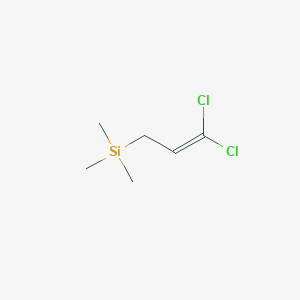
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
